molecular formula C10H16Cl2N4 B3094885 (1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride CAS No. 1261234-05-2

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride

Cat. No. B3094885
CAS RN: 1261234-05-2
M. Wt: 263.16 g/mol
InChI Key: PNDOAZWRDHLCGZ-UHFFFAOYSA-N
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Description

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuropharmacology. CPME is a piperidine derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Bone Disorder Treatment

  • A study by Pelletier et al. (2009) identified a compound with a 2-aminopyrimidine template, similar to 1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride, which targeted the Wnt beta-catenin cellular messaging system. This compound demonstrated a dose-dependent increase in trabecular bone formation rate in rats, indicating potential applications in treating bone disorders (Pelletier et al., 2009).

Antidepressant-like Activity

  • Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are structurally related to the compound , were found to be effective as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed potent and efficacious antidepressant-like activity, indicating their potential use as antidepressants (Sniecikowska et al., 2019).

Antiosteoclast Activity

  • Research by Reddy et al. (2012) on compounds synthesized from (±)-piperidin-2-yl-methanamine showed moderate to high antiosteoclast and osteoblast activity. This suggests potential applications in treating conditions related to bone density and strength (Reddy et al., 2012).

Antimicrobial Activity

  • Studies have shown that derivatives of 1-(4-(piperidin-1-yl)phenyl)ethanone, which shares a structural motif with the compound , exhibit significant antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Merugu et al., 2010).

Corrosion Inhibition

  • Piperidine derivatives, such as (1-(5-fluoro-2-(methylthio)pyrimidine-4-yl)piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide, have been investigated for their effectiveness in inhibiting the corrosion of iron, indicating potential industrial applications (Kaya et al., 2016).

properties

IUPAC Name

[1-(5-chloropyrimidin-2-yl)piperidin-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c11-8-6-13-10(14-7-8)15-4-2-1-3-9(15)5-12;/h6-7,9H,1-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDOAZWRDHLCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C2=NC=C(C=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261234-05-2
Record name 2-Piperidinemethanamine, 1-(5-chloro-2-pyrimidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261234-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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